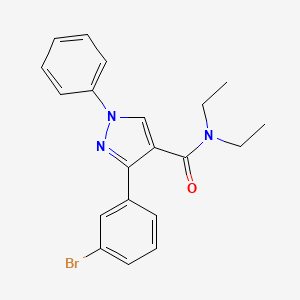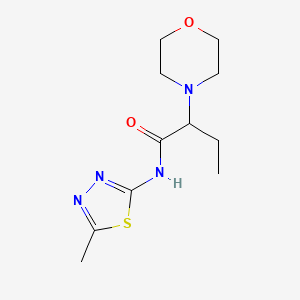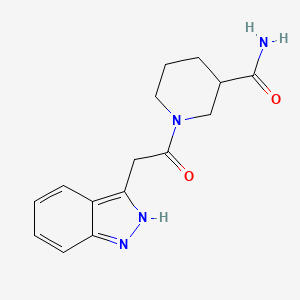
3-(3-bromophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly referred to as BPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of BPPC is not fully understood; however, it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BPPC has been found to have various biochemical and physiological effects, including the reduction of reactive oxygen species and lipid peroxidation, the inhibition of the NF-κB pathway, and the modulation of various cytokines and growth factors. Additionally, BPPC has been shown to have a protective effect on mitochondrial function.
实验室实验的优点和局限性
BPPC has various advantages for lab experiments, including its easy synthesis, low toxicity, and stability. However, BPPC also has limitations, including its poor solubility in water and the need for further studies to fully understand its mechanism of action.
未来方向
There are various future directions for the study of BPPC, including the exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
In conclusion, BPPC is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a foundation for further research.
合成方法
BPPC can be synthesized using various methods, including the reaction of 3-bromobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. The obtained product is then reacted with diethylamine and benzoyl chloride to yield BPPC. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reaction of 3-bromobenzaldehyde with 1-phenyl-1H-pyrazole-4-carboxylic acid.
科学研究应用
BPPC has shown potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that BPPC exhibits cytotoxic effects on cancer cells, particularly in breast and prostate cancer. Additionally, BPPC has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Moreover, BPPC has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(3-bromophenyl)-N,N-diethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-3-23(4-2)20(25)18-14-24(17-11-6-5-7-12-17)22-19(18)15-9-8-10-16(21)13-15/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHLEKBUOBGXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)
![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)

![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)